molecular formula C8H6Cl2O B14725998 1-Chloro-4-[(2-chloroethenyl)oxy]benzene CAS No. 6648-36-8

1-Chloro-4-[(2-chloroethenyl)oxy]benzene

Cat. No.: B14725998
CAS No.: 6648-36-8
M. Wt: 189.04 g/mol
InChI Key: KUAUECKHOCQRCP-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-chloroethenyl)oxy]benzene is an organic compound with the molecular formula C8H6Cl2O It is a derivative of benzene, where a chlorine atom and a 2-chloroethenyl group are attached to the benzene ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(2-chloroethenyl)oxy]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethenyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(2-chloroethenyl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of phenols or ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-Chloro-4-[(2-chloroethenyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(2-chloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-[(2-chloroethenyl)oxy]benzene: Unique due to its specific substitution pattern and ether linkage.

    1-Chloro-4-[(2-chlorovinyl)oxy]benzene: Similar structure but different reactivity due to the vinyl group.

    1-Chloro-4-[(2-chloroethyl)oxy]benzene: Similar structure but different reactivity due to the ethyl group.

Uniqueness

This compound is unique because of its specific substitution pattern and the presence of both chlorine and 2-chloroethenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6648-36-8

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

1-chloro-4-(2-chloroethenoxy)benzene

InChI

InChI=1S/C8H6Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-6H

InChI Key

KUAUECKHOCQRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC=CCl)Cl

Origin of Product

United States

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